Cas no 91345-62-9 (1-(4-Bromobenzyl)piperazine)

1-(4-Bromobenzyl)piperazine structure
1-(4-Bromobenzyl)piperazine structure
Product Name:1-(4-Bromobenzyl)piperazine
N.o CAS:91345-62-9
MF:C11H15BrN2
MW:255.154201745987
MDL:MFCD02177416
CID:799635
PubChem ID:876494
Update Time:2025-06-09

1-(4-Bromobenzyl)piperazine Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(4-Bromobenzyl)piperazine
    • Piperazine,1-[(4-bromophenyl)methyl]-
    • 1-[(4-Bromophenyl)methyl]piperazine (ACI)
    • Piperazine, 1-(p-bromobenzyl)- (7CI)
    • 1-(p-Bromobenzyl)piperazine
    • CBMicro_035222
    • 1-[(4-bromophenyl)methyl]piperazine
    • AB00099613-01
    • CCG-18344
    • AKOS000161547
    • 1-(4-Bromobenzyl)piperazine, 97%
    • SCHEMBL725147
    • MAHWBNAOEVAPJF-UHFFFAOYSA-N
    • EN300-110900
    • STK386660
    • EU-0007961
    • BIM-0035466.P001
    • AS-44266
    • 5862-39-5
    • DB-017276
    • AK-968/13149943
    • 91345-62-9
    • DTXSID20919807
    • Z281777088
    • Cambridge id 5862395
    • 1-(4-bromo-benzyl)-piperazine
    • MFCD02177416
    • Oprea1_363412
    • A10367
    • MDL: MFCD02177416
    • Inchi: 1S/C11H15BrN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
    • Chave InChI: MAHWBNAOEVAPJF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CN2CCNCC2)=CC=1

Propriedades Computadas

  • Massa Exacta: 254.04200
  • Massa monoisotópica: 254.04186g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 161
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.8
  • Superfície polar topológica: 15.3Ų

Propriedades Experimentais

  • Densidade: 1.356
  • Ponto de Fusão: 56-62 °C (lit.)
  • Ponto de ebulição: 112-116 °C/0.3 mmHg(lit.)
  • PSA: 15.27000
  • LogP: 2.12100

1-(4-Bromobenzyl)piperazine Informações de segurança

  • Símbolo: GHS05 GHS07
  • Palavra de Sinal:Danger
  • Declaração de perigo: H302-H314
  • Declaração de Advertência: P280-P305+P351+P338-P310
  • Número de transporte de matérias perigosas:UN 3259 8/PG 3
  • WGK Alemanha:2
  • Código da categoria de perigo: 22-34
  • Instrução de Segurança: S26; S36/37/39; S45; S36
  • CÓDIGOS DA MARCA F FLUKA:10-34
  • Identificação dos materiais perigosos: C
  • Classe de Perigo:8
  • Frases de Risco:R22; R34; R36/37/38
  • Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-Bromobenzyl)piperazine Dados aduaneiros

  • CÓDIGO SH:2933599090
  • Dados aduaneiros:

    中国海关编码:

    2933599090

    概述:

    2933599090. 其他结构上有嘧啶环的化合物(包括其他结构上有哌嗪环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(4-Bromobenzyl)piperazine Preçomais >>

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1-(4-Bromobenzyl)piperazine Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt; 24 h, 65 °C
Referência
Synthesis, biological evaluation and molecular modeling studies of novel carbazole-benzylpiperazine hybrids as acetylcholinesterase and butyrylcholinesterase inhibitors
Faghih, Zeinab; Khabnadideh, Soghra; Sakhteman, Amirhossein; Shirazi, Ali Khohadel; Yari, Hojat Allah; et al, Journal of Molecular Structure, 2023, 1272,

Método de produção 2

Condições de reacção
1.1 Solvents: Ethanol ;  8 h, reflux
Referência
Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors
Aboul-Enein, Mohamed Nabil ; Abd El-Sattar El-Azzouny, Aida M.; Abdel-Fattah Ragab, Fatma; Hamissa, Mohamed Farouk, Archiv der Pharmazie (Weinheim, 2017, 350(3-4),

Método de produção 3

Condições de reacção
1.1 Solvents: Dichloromethane ;  rt; 4 h, rt
Referência
Terazosin analogs targeting Pgk1 as neuroprotective agents: design, synthesis, and evaluation
Wang, Yang; Qian, Shihu; Zhao, Fang; Wang, Yujie; Li, Jiaming, Frontiers in Chemistry (Lausanne, 2022, 10,

Método de produção 4

Condições de reacção
1.1 Solvents: Ethanol ;  reflux
Referência
Synthesis, characterization and antimicrobial activity of 4-substituted-benzylpiperazinyl methanone derivatives
Mahesh, Chidara; Rani, Satla Shobha, International Journal of Pharmaceutical Sciences and Nanotechnology, 2017, 10(2), 3684-3687

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  10 h, reflux
Referência
Design, synthesis and neuroprotective activities of novel cinnamide derivatives containing benzylpiperazine moiety
Zhong, Yan; Li, Xiaofeng; Zhang, Aixia; Xu, Yi; Li, Ping; et al, Medicinal Chemistry Research, 2018, 27(5), 1366-1373

Método de produção 6

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  2.5 h, reflux
Referência
Parallel Synthesis and Biological Evaluation of 837 Analogues of Procaspase-Activating Compound 1 (PAC-1)
Hsu, Danny C.; Roth, Howard S.; West, Diana C.; Botham, Rachel C.; Novotny, Chris J.; et al, ACS Combinatorial Science, 2012, 14(1), 44-50

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Toluene ;  80 min, rt
Referência
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands
Sadeghzadeh, Masoud; Sheibani, Shahab; Ghandi, Mehdi; Daha, Fariba Johari; Amanlou, Massoud; et al, European Journal of Medicinal Chemistry, 2013, 64, 488-497

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  10 h, rt → reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Dichloromethane
Referência
Synthesis, crystal structure and biological evaluation of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Chen, L.-Y.; Yang, C.-Z.; Xu, Y.; Qi, C.-Y.; Zhong, Y.; et al, Journal of Structural Chemistry, 2021, 62(3), 481-490

Método de produção 9

Condições de reacção
1.1 Solvents: Toluene ;  2 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide ;  pH 14, rt
Referência
Synthesis and preliminary pharmacological evaluation of 4'-arylmethyl analogues of clozapine. I. The effect of aromatic substituents
Capuano, Ben; Crosby, Ian T.; Lloyd, Edward J.; Taylor, David A., Australian Journal of Chemistry, 2002, 55(9), 565-576

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  10 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referência
The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities
Gao, Mengjie; Ma, Shuangyan; Xu, Tong; Jiang, Nan; Xu, Yi; et al, Journal of Chemical Research, 2022, 46(6),

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  pH 12, 78 °C
Referência
Synthesis and effects of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates on learning and memory facilitation in mice
Song, Ming-xia; Hong, Lan; Li, Ming-zhu, Yanbian Daxue Yixue Xuebao, 2012, 35(3), 173-176

Método de produção 12

Condições de reacção
1.1 Solvents: Tetrahydrofuran
Referência
Synthesis and Pharmacological Evaluation of 2,4-Dinitroaryldithiocarbamate Derivatives as Novel Monoacylglycerol Lipase Inhibitors
Kapanda, Coco N.; Masquelier, Julien; Labar, Geoffray; Muccioli, Giulio G.; Poupaert, Jacques H.; et al, Journal of Medicinal Chemistry, 2012, 55(12), 5774-5783

1-(4-Bromobenzyl)piperazine Raw materials

1-(4-Bromobenzyl)piperazine Preparation Products

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